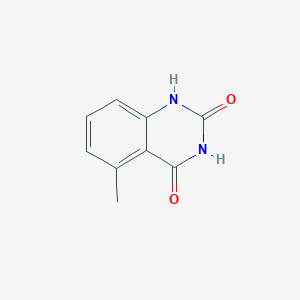
5-Methylquinazoline-2,4(1H,3H)-dione
Descripción general
Descripción
5-Methylquinazoline-2,4(1H,3H)-dione , also known as 5-Methylquinazolin-4-one , is a heterocyclic organic compound. Its chemical structure consists of a quinazoline ring system with a methyl group at the 5-position and a carbonyl group (C=O) at the 2,4-positions. Quinazoline derivatives exhibit diverse biological activities and are of interest in medicinal chemistry due to their potential therapeutic applications .
2.
Synthesis Analysis
The synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione involves various methods. Researchers have explored both traditional and novel approaches to access this compound. One efficient route is the intermolecular annulation reaction of o-amino benzamides and thiols . This method offers good functional group tolerance, is transition metal-free, and allows for easy operation .
3.
Molecular Structure Analysis
The molecular structure of 5-Methylquinazoline-2,4(1H,3H)-dione comprises a bicyclic system with fused quinazoline and carbonyl moieties. The methyl group at the 5-position and the carbonyl group at the 2,4-positions contribute to its overall shape and reactivity. Understanding the spatial arrangement of atoms within the molecule is crucial for predicting its behavior and interactions .
4.
Chemical Reactions Analysis
5-Methylquinazoline-2,4(1H,3H)-dione can participate in various chemical reactions. Notably, both nitrogen atoms of the quinazoline nucleus can be oxidized to yield either the 1-oxide or 3-oxide derivatives. These intermediates play a role in the synthesis of benzodiazepine analogues and other biologically important polycyclic compounds .
6.
Physical And Chemical Properties Analysis
7.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
5-Methylquinazoline-2,4(1H,3H)-dione and its derivatives have been extensively studied for their crystal structures. For example, the crystal structure of a related compound, hydroquinazoline-2,5-dione, was analyzed to understand its molecular conformation and bonding parameters (Candan et al., 2001).
Synthesis and Chemical Reactions
Several studies have focused on the synthesis and chemical reactions involving 5-Methylquinazoline-2,4(1H,3H)-dione. For instance:
- A study demonstrated the Copper(I)-catalyzed [3+2] cycloaddition of 3-Azidoquinoline-2,4(1H,3H)-diones with terminal alkynes, yielding 1,4-disubstituted 1,2,3-triazoles (Kafka et al., 2011).
- Another research explored the oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one to synthesize various derivatives, including 3-methylquinazoline-2,4(1H,3H)-dione (Lezina et al., 2012).
Potential Antitumor Agents
Some derivatives of 5-Methylquinazoline-2,4(1H,3H)-dione have been evaluated for their antitumor properties. For example, novel triazolyl- and triazinyl-quinazolinediones were synthesized and tested for their efficacy against human cell lines, indicating potential as antitumor agents (Al-Romaizan et al., 2019).
Catalytic Synthesis Using Carbon Dioxide
In the context of green chemistry, 5-Methylquinazoline-2,4(1H,3H)-dione derivatives have been synthesized using carbon dioxide. An efficient protocol was developed for this synthesis, which is significant for the production of key intermediates in several drugs (Patil et al., 2008).
Spectroscopic Analysis and X-Ray Crystallography
Spectroscopic techniques and X-ray crystallography have been employed to understand the molecular structure and properties of various quinazoline-2,4(1H,3H)-dione derivatives. These studies contribute to our understanding of their chemical behavior and potential applications in various fields (El-Azab et al., 2021).
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 5-Methylquinazoline-2,4(1H,3H)-dione should follow standard laboratory safety protocols. Ensure proper ventilation, use appropriate personal protective equipment, and avoid exposure to skin and eyes. Consult safety data sheets for specific hazard information .
Propiedades
IUPAC Name |
5-methyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(12)11-9(13)10-6/h2-4H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLVVBLYTQYCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555653 | |
| Record name | 5-Methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylquinazoline-2,4(1H,3H)-dione | |
CAS RN |
52570-39-5 | |
| Record name | 5-Methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




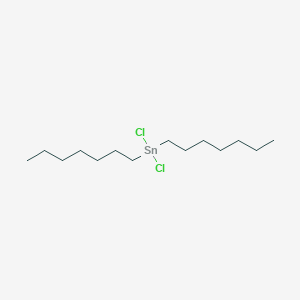
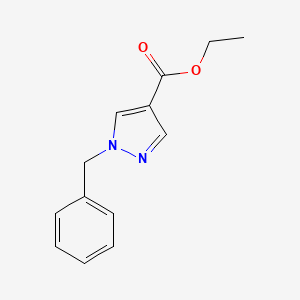
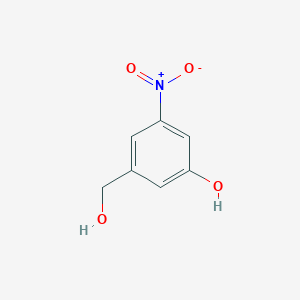


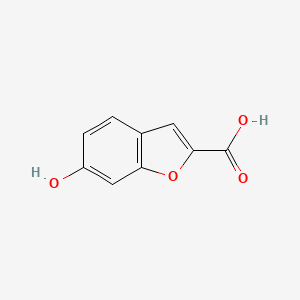



![3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde](/img/structure/B1602090.png)


